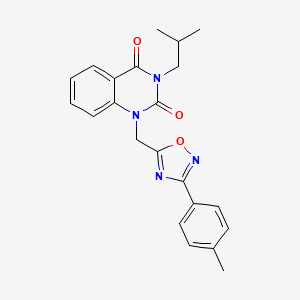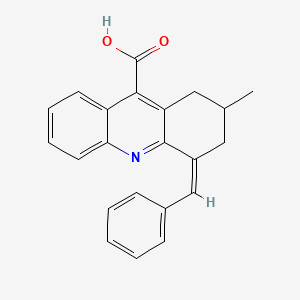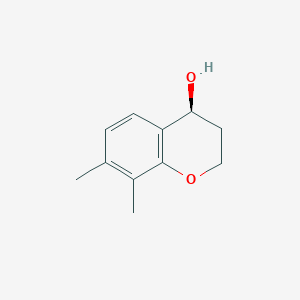
4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole
説明
4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole, commonly known as BMD, is a synthetic compound belonging to the class of organic molecules known as difluorobenzodioxoles. BMD has been studied extensively in the past few decades due to its unique properties and potential applications in various fields. This compound has been used in a variety of research applications, such as in the synthesis of other compounds and as a catalyst in organic chemistry. Additionally, BMD has been studied for its potential as a therapeutic agent due to its ability to interact with various biochemical and physiological processes.
科学的研究の応用
1. Structural Elaboration in Organic Chemistry
4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole is used in the structural elaboration of organic compounds. It has been applied in bromine migration processes to create derivatives such as 5-bromo-2,2-difluoro-1,3-benzodioxole and 4-carboxy derivatives. This demonstrates its utility in synthetic organic chemistry for creating structurally diverse compounds (Gorecka, Leroux, & Schlosser, 2004).
2. Development of Novel Derivatives
The compound has been utilized to develop a wide range of new derivatives, serving as an acidic arene. These derivatives include carboxylic acids, ketones, aldehydes, and amines, showcasing the compound's versatility in chemical reactions (Schlosser, Gorecka, & Castagnetti, 2003).
3. Medicinal Chemistry Research
In medicinal chemistry, 2,2-difluorobenzodioxole, a related compound, has been employed as a more stable derivative of benzodioxole. Its derivatives, like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, have potential for further functionalization in drug development (Catalani, Paio, & Perugini, 2010).
4. Synthesis of Ligands for Enantioselective Catalysts
The compound is instrumental in synthesizing ligands for enantioselective catalysts, particularly in the creation of atropisomeric bisphosphines, which are valuable in asymmetric synthesis (Leroux, Gorecka, & Schlosser, 2004).
5. Crystal Structure Analysis
In crystallography, derivatives of 2,2-difluoro-1,3-benzodioxole have been studied to understand molecular interactions, such as hydrogen bonding and π–π stacking, which are crucial in the development of new materials and pharmaceuticals (Meng, Hou, Yu, & Gao, 2011).
特性
IUPAC Name |
4-(bromomethyl)-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-4-5-2-1-3-6-7(5)13-8(10,11)12-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQSTVDTPKIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole | |
CAS RN |
72769-05-2 | |
| Record name | 4-(bromomethyl)-2,2-difluoro-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2693550.png)



![Ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2693555.png)
![N-[4-[5-(acetamidomethyl)thiophen-2-yl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2693558.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693559.png)

![2-((3-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693563.png)
![methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2693564.png)

